Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate
Description
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate is a protected amino acid derivative featuring a hexanoate backbone with a tert-butoxycarbonyl (Boc)-protected amino group at the 6-position and a methyl ester at the carboxyl terminus. This compound is widely used as a synthetic intermediate in peptide chemistry and drug discovery due to its stability under basic conditions and ease of deprotection under acidic conditions .
Properties
IUPAC Name |
methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8-10(14)16-4/h5-9H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAKZXZWJMIYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate can be synthesized through a multi-step process. One common method involves the reaction of 6-aminohexanoic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester reduction.
Major Products Formed
Hydrolysis: 6-aminohexanoic acid
Substitution: Various substituted hexanoates depending on the nucleophile used
Reduction: 6-aminohexanol
Scientific Research Applications
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under acidic conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
a) Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate (2b)
- Structure: Differs in the position of the amino group (2-position instead of 6) and lacks the Fmoc group present in its precursor (2a) .
- Synthesis : Prepared via deprotection of 2a using piperidine (84% yield) .
- Applications : Used in solid-phase peptide synthesis (SPPS) for introducing lysine-like motifs.
b) Methyl (2S)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoate hydrochloride
Protecting Group Variations
a) Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate (2a)
- Structure : Features an Fmoc group at the 2-position and a Boc group at the 6-position.
- Synthesis : Achieved via HOBt/EDC·HCl-mediated coupling (97.3% yield) .
- Utility : Dual protection allows orthogonal deprotection strategies in SPPS .
b) (S)-Methyl 6-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate
Functional Group Modifications
a) 6-(Boc-amino)-1-hexanol
- Structure : Replaces the methyl ester with a hydroxyl group.
- Applications: Intermediate for synthesizing 6-(Boc-amino)-hexyl bromide, a key alkylating agent .
- Reactivity : Hydroxyl group enables nucleophilic substitutions, unlike the ester in the parent compound .
b) 6-(tert-Butoxycarbonylamino)hexyl Methanesulfonate
Complex Derivatives in Peptidomimetics
a) (S)-Propyl 2-((3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate (26)
- Structure : Incorporates an oxetane ring and a Z group.
- Synthesis : Lower yield (57%) due to steric challenges during oxetane functionalization .
- Applications : Serves as a conformationally restricted peptidomimetic module .
b) (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-6-((E)-((S)-3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutylidene)amino)hexanoate (48)
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : Boc-protected derivatives generally achieve higher yields (e.g., 97.3% for 2a) compared to Z-protected or oxetane-containing analogs (e.g., 57% for 26) due to reduced steric hindrance .
- Reactivity : Methyl esters enhance solubility in organic solvents, while mesyl or hydroxyl groups broaden utility in alkylation or conjugation .
- Chirality : Chiral variants (e.g., the S-configuration in ) are critical for bioactive peptide synthesis .
Biological Activity
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility. The compound's molecular formula is CHNO, and it has a molecular weight of approximately 255.35 g/mol. The presence of the Boc group is crucial for its biological interactions, as it can influence the compound's pharmacokinetics and bioavailability.
Research indicates that this compound may exert its effects through modulation of cellular pathways involved in cancer cell proliferation and apoptosis. Specifically, it has been shown to interact with proteins involved in microtubule dynamics, such as HSET (KIFC1), which plays a critical role in mitotic spindle formation. Inhibition of HSET leads to the induction of multipolar spindles in cancer cells, ultimately resulting in cell death due to aberrant mitosis .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits micromolar inhibitory activity against HSET. For instance, one study reported an IC value of approximately 13 µM for the compound when tested against recombinant HSET in the presence of microtubules .
Table 1: Inhibition Potency of this compound
| Compound | IC (µM) | Target Protein |
|---|---|---|
| This compound | 13 | HSET |
| Control Compound A | 25 | HSET |
| Control Compound B | 50 | HSET |
Case Study 1: Cancer Cell Line Testing
In a study involving DLD1 human colon cancer cell lines, treatment with this compound resulted in a significant increase in multipolar mitotic figures. Specifically, a 21% increase in multipolarity was observed at a concentration of 15 µM, indicating effective targeting of centrosome amplification pathways .
Table 2: Effects on Multipolarity in Cancer Cell Lines
| Treatment | Multipolarity (%) | Concentration (µM) |
|---|---|---|
| This compound | 21 | 15 |
| Control (Untreated) | 10 | N/A |
Pharmacokinetics and Stability
The half-life of this compound has been estimated to be around 215 minutes in plasma stability assays conducted on BALB/c mice. This stability suggests potential for therapeutic application due to prolonged action within biological systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
